Potent and Subtype-Selective Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)
N-Phenyl-3-piperidinecarboxamide hydrochloride exhibits potent and subtype-selective antagonism at human nicotinic acetylcholine receptors, with a pronounced preference for the α3β4 subtype (IC50 = 1.8 nM) over the α4β2 subtype (IC50 = 12 nM) and the muscle-type receptor (IC50 = 7.9 nM) [1]. This represents a clear differentiation from generic piperidine carboxamides, which typically lack this defined nAChR pharmacology.
| Evidence Dimension | nAChR Subtype Antagonism (IC50) |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12 nM; α1β1γδ: 7.9 nM |
| Comparator Or Baseline | Generic piperidine-3-carboxamide (inferred; not reported to have this specific antagonist profile) |
| Quantified Difference | High potency with ~7-fold selectivity for α3β4 over α4β2 |
| Conditions | Human recombinant nAChRs expressed in SH-SY5Y or TE671/RD cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting [1] |
Why This Matters
This distinct nAChR subtype selectivity profile makes the compound a valuable tool for dissecting the roles of specific nAChR subtypes in neurological pathways, unlike non-selective or less potent piperidine analogs.
- [1] EcoDrugPlus Database. Bioactivity data for compound ID 2126094 (N-Phenyl-3-piperidinecarboxamide hydrochloride). View Source
